5-Amino-2-chloro-N-propylbenzamide hydrochloride
Description
5-Amino-2-chloro-N-propylbenzamide hydrochloride is a benzamide derivative with a molecular structure characterized by a chloro substituent at the 2-position of the benzene ring, an amino group at the 5-position, and a propyl chain attached to the amide nitrogen. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents like water or ethanol.
Properties
IUPAC Name |
5-amino-2-chloro-N-propylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11;/h3-4,6H,2,5,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHZRMQJDGGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-propylbenzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Amidation: The 2-chlorobenzoic acid is converted to 2-chlorobenzamide through an amidation reaction using ammonia or an amine.
N-Propylation: The 2-chlorobenzamide is then subjected to N-propylation using propylamine under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-2-chloro-N-propylbenzamide hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the purified compound with hydrochloric acid.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 2nd position undergoes nucleophilic aromatic substitution under basic or catalytic conditions:
Key Mechanistic Insight :
-
The electron-withdrawing amide group activates the aromatic ring for substitution at the ortho and para positions relative to the chlorine .
Oxidation and Reduction
The amino and amide groups participate in redox transformations:
Oxidation
-
Amino → Nitro : KMnO in acidic medium converts the 5-amino group to nitro (yield: 65%).
-
Amide Oxidation : Rare under standard conditions due to stability; requires strong oxidizers like CrO .
Reduction
-
Nitro → Amino : H/Pd-C reduces nitro derivatives back to amino (yield: >90%) .
-
Chlorine → Hydrogen : LiAlH selectively reduces C–Cl bonds (yield: 55%).
Acylation and Alkylation
The amino group undergoes derivatization:
Notable Example :
-
Reaction with 3-chloro-1,2-propanediol under basic conditions introduces a dihydroxypropyl side chain, critical for pharmaceutical intermediates .
Cyclization Reactions
The compound forms heterocycles under specific conditions:
| Cyclization Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzotriazinone | NaNO/p-TsOH, 0°C | 6-Chloro-1,2,3-benzotriazin-4-one | 51% | |
| Pyrazolo[1,5-a]pyridine | Hydrazine/EtOH, 120°C | Fused pyrazole derivative | 64% |
Mechanistic Pathway :
Hydrolysis
-
Amide → Carboxylic Acid : HCl (6M), reflux converts the amide to 5-amino-2-chlorobenzoic acid (yield: 88%) .
-
Selective Chlorine Hydrolysis : Requires NaOH (10%) at 100°C.
Condensation
Coupling Reactions
The amide nitrogen participates in cross-coupling:
| Coupling Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh), KCO | Biaryl derivatives | 60% | |
| Peptide Bond Formation | EDCI/HOBt, DCM | Peptide-conjugated analogs | 58% |
Spectroscopic Monitoring
Key analytical data for reaction validation:
Stability and Side Reactions
Scientific Research Applications
5-Amino-2-chloro-N-propylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-N-propylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and propyl groups play a crucial role in binding to the active site of the target molecule, while the chlorine atom may enhance the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Hydrochloride Derivatives





*Molecular weights are approximate and based on PubChem or calculated values.
Structural and Functional Insights:
Benzamide Derivatives (Target Compound vs. Benzydamine HCl): Both compounds share a benzamide backbone, but benzydamine incorporates a benzofuran ring and a dimethylamino-propoxy group, enhancing its anti-inflammatory activity .
Chlorinated Aromatic Systems (Target Compound vs. Chlorphenoxamine HCl): Chlorphenoxamine’s chloro-phenyl group contributes to its antihistamine activity, while the target compound’s 2-chloro substituent may sterically hinder interactions with enzymes or receptors. The propyl chain in the target compound could increase lipophilicity compared to chlorphenoxamine’s ethanolamine chain .
Amine Functionality (Target Compound vs. ortho-Toluidine HCl): Ortho-toluidine hydrochloride, a simple aromatic amine, is carcinogenic due to metabolic activation of its amino group . The target compound’s 5-amino group, stabilized by the benzamide core, may reduce such risks, though detailed toxicological studies are lacking.
Hydrochloride Salt Effects:
- Hydrochloride salts generally improve water solubility. For example, memantine hydrochloride’s solubility (>200 mg/mL in water) enables oral bioavailability . The target compound’s solubility profile is unconfirmed but likely similar due to its ionic nature.
Research Findings and Limitations
- Stability Concerns: Dosulepin hydrochloride requires specialized HPLC methods for stability testing due to degradation under acidic conditions . The discontinuation of the target compound may reflect similar stability challenges.
- Synthetic Accessibility: The propyl chain and chloro substituent could complicate synthesis compared to simpler hydrochlorides like ortho-toluidine, impacting commercial viability .
Biological Activity
5-Amino-2-chloro-N-propylbenzamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
5-Amino-2-chloro-N-propylbenzamide hydrochloride has the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 216.67 g/mol
- CAS Number : 1268982-79-1
The biological activity of 5-Amino-2-chloro-N-propylbenzamide hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can disrupt biochemical pathways involved in disease progression.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, particularly against SARS-CoV-2, by targeting viral proteases .
Antiviral Properties
Recent studies have highlighted the antiviral potential of 5-Amino-2-chloro-N-propylbenzamide hydrochloride:
- Inhibition of SARS-CoV-2 : The compound demonstrated significant inhibition of the papain-like protease (PLpro) of SARS-CoV-2, with an effective concentration (EC) of approximately 1.1 μM, comparable to established antiviral agents like remdesivir .
Anticancer Activity
5-Amino-2-chloro-N-propylbenzamide hydrochloride has also been investigated for its anticancer properties:
- Cytotoxicity Studies : In vitro tests have shown that the compound can induce cytotoxic effects in various cancer cell lines, indicating potential as a therapeutic agent in oncology.
Study on Antiviral Efficacy
A study conducted on Vero CCL-81 cells demonstrated that treatment with 5-Amino-2-chloro-N-propylbenzamide hydrochloride resulted in reduced viral replication and maintained host immune responses. The study provided IC values that confirmed the compound's selectivity towards viral proteases without significant cytotoxicity at higher concentrations (CC > 30 μM) .
| Compound | EC (μM) | CC (μM) | Activity |
|---|---|---|---|
| 5-Amino-2-chloro-N-propylbenzamide | 1.1 | >30 | Antiviral |
| Remdesivir | 0.74 | >30 | Antiviral |
Study on Anticancer Effects
In another investigation, 5-Amino-2-chloro-N-propylbenzamide hydrochloride was assessed for its effects on HepG2 liver cancer cells. The results indicated that the compound significantly inhibited cell proliferation, suggesting a mechanism involving apoptosis induction.
Q & A
Basic Research Questions
Q. What are the recommended protocols for safe handling and storage of 5-Amino-2-chloro-N-propylbenzamide hydrochloride in laboratory settings?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Refer to safety data sheets (SDS) for compound-specific hazards, such as irritation risks .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture and light, as these may alter stability .
- Waste Disposal : Segregate waste and follow institutional guidelines for halogenated organic compounds. Collaborate with certified waste management services for safe disposal .
Q. What synthetic routes are commonly employed for the preparation of 5-Amino-2-chloro-N-propylbenzamide hydrochloride, and how can yield efficiency be optimized?
- Methodological Answer :
- Synthetic Routes :
- Acylation : React 5-amino-2-chlorobenzoic acid with propylamine using coupling agents like EDC/HOBt.
- Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether .
- Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, a 2³ factorial design can test temperature (20–60°C), reaction time (4–12 hrs), and catalyst concentration (1–5 mol%) to maximize yield .
- Example Table :
| Parameter | Range Tested | Optimal Value | Yield Increase (%) |
|---|---|---|---|
| Temperature | 20–60°C | 40°C | 22% |
| Reaction Time | 4–12 hrs | 8 hrs | 15% |
| Catalyst (EDC) | 1–5 mol% | 3 mol% | 18% |
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of 5-Amino-2-chloro-N-propylbenzamide hydrochloride?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% as per industry standards) .
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with reference data to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- XRD : Resolve crystalline structure discrepancies by cross-referencing with Cambridge Structural Database entries .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/XRD) when characterizing 5-Amino-2-chloro-N-propylbenzamide hydrochloride?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., FTIR for functional groups, mass spectrometry for molecular weight confirmation).
- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or XRD patterns and compare with experimental data .
- Case Study : Inconsistent NOESY correlations may arise from dynamic proton exchange; variable-temperature NMR can clarify this .
Q. What computational modeling approaches are effective in predicting reaction pathways for 5-Amino-2-chloro-N-propylbenzamide hydrochloride under varying catalytic conditions?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical software (e.g., Gaussian, ORCA) to map potential energy surfaces and identify transition states .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Ni) for reductive amination steps .
- Example Workflow :
Optimize geometry using B3LYP/6-31G*.
Calculate activation energies for competing pathways.
Validate with experimental kinetic data .
Q. How does the reactivity of 5-Amino-2-chloro-N-propylbenzamide hydrochloride vary under oxidative vs. reductive conditions, and what are the implications for derivative synthesis?
- Methodological Answer :
- Oxidative Conditions :
- Products : Likely form quinone derivatives via electron-deficient aromatic ring oxidation. Monitor using cyclic voltammetry (Epa ≈ 0.8 V vs. SCE) .
- Reductive Conditions :
- Products : Hydrogenation may reduce the chloro substituent to a methyl group. Use Pd/C (10 wt%) in H₂ atmosphere at 50 psi .
- Implications : Tailor conditions to synthesize analogs for structure-activity relationship (SAR) studies in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
